Propane-1-sulfinyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of propane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CH3CH2CH2SO3H+SOCl2→CH3CH2CH2SO2Cl+SO2+HCl

Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a reagent. In this method, propane-1-sulfonic acid is reacted with TCT in dry acetone, followed by the addition of triethylamine (NEt3). The mixture is then irradiated at 80°C using microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of propane-1-sulfonic acid using chlorosulfuric acid (HSO3Cl) or thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Propane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form sulfonamides under mild conditions.

Alcohols: Reacts with alcohols in the presence of a base to form sulfonates.

Thiols: Reacts with thiols to form sulfonyl derivatives.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonyl Derivatives: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

Propane-1-sulfinyl chloride is used in various scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Materials Science: It is used in the preparation of functional materials, such as ionic liquids and polymers.

Chemical Biology: It is used as a reagent for the modification of biomolecules and the study of enzyme mechanisms

Mecanismo De Acción

The mechanism of action of propane-1-sulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl Chloride: Similar structure but with a methyl group instead of a propyl group.

Ethanesulfonyl Chloride: Similar structure but with an ethyl group instead of a propyl group.

Cyclohexanesulfonyl Chloride: Similar structure but with a cyclohexyl group instead of a propyl group.

Uniqueness

Propane-1-sulfinyl chloride is unique due to its specific reactivity and the ability to form a wide range of sulfonyl derivatives. Its propyl group provides distinct steric and electronic properties compared to its analogs, making it suitable for specific synthetic applications .

Actividad Biológica

Overview of Propane-1-sulfinyl Chloride

Chemical Structure and Properties

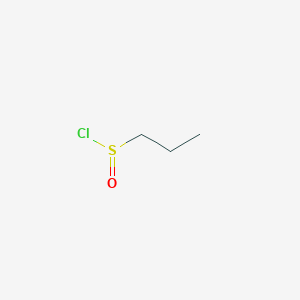

this compound, also known as propanesulfinyl chloride, is a sulfinyl chloride compound characterized by the presence of a sulfinyl group (-S=O) attached to a propane backbone. Its chemical formula is C₃H₇ClOS, and it features a sulfur atom bonded to an oxygen atom via a double bond, along with a chlorine atom.

Synthesis

this compound can be synthesized through the reaction of propane-1-thiol with thionyl chloride (SOCl₂). This reaction typically occurs under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that sulfinyl chlorides exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Potential Applications in Medicine

The biological activity of this compound suggests potential applications in pharmaceuticals, particularly as an antimicrobial agent. Its ability to act against resistant bacterial strains positions it as a candidate for further research in drug development.

Toxicological Profile

While the antimicrobial properties are promising, the toxicological profile of this compound must be thoroughly evaluated. Preliminary studies indicate that exposure can lead to skin and respiratory irritation. Safety assessments are critical for determining safe handling practices and potential therapeutic uses.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results highlight its potential as an effective antimicrobial agent.

Case Study 2: Safety Evaluation

In another study focusing on safety, researchers assessed the dermal toxicity of this compound in animal models. The compound was applied topically at varying doses, and the results indicated mild irritation at higher concentrations but no systemic toxicity. This study emphasizes the importance of dosage in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Laboratory Study |

| Cytotoxicity | Mild skin irritation | Toxicological Assessment |

| Potential Drug Use | Candidate for antibiotic | Pharmaceutical Research |

Table 2: Toxicological Data

| Endpoint | Result | Reference |

|---|---|---|

| Skin Irritation | Mild irritation observed | Safety Evaluation |

| Respiratory Irritation | No significant effects | Safety Evaluation |

| Systemic Toxicity | No observed systemic effects | Toxicological Profile |

Propiedades

IUPAC Name |

propane-1-sulfinyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUVJGOKAOXNHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509006 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23267-68-7 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.